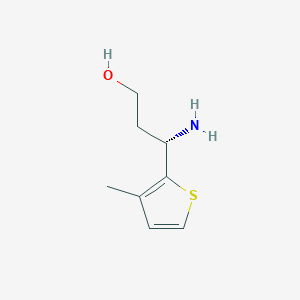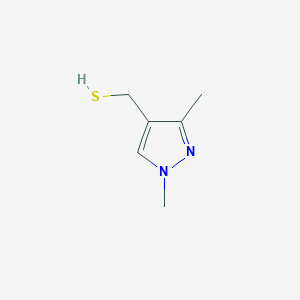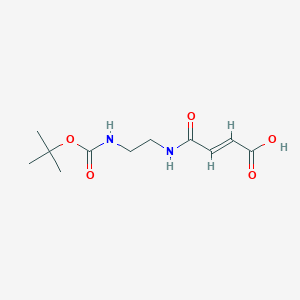
4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid typically involves the protection of amino acids with the tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions
4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in drug development and the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can then undergo various chemical reactions without interference from the amino group . The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
相似化合物的比较
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
Fmoc-protected amino acids: These compounds use the 9-fluorenylmethyloxycarbonyl (Fmoc) group for protection and are commonly used in peptide synthesis.
Uniqueness
4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid is unique due to its specific structure and the presence of both the Boc-protected amino group and the oxobutenoic acid moiety. This combination allows for versatile applications in organic synthesis and peptide chemistry .
属性
分子式 |
C11H18N2O5 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
(E)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-5H,6-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/b5-4+ |
InChI 键 |
INGPNYUYNRFJBP-SNAWJCMRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCNC(=O)/C=C/C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


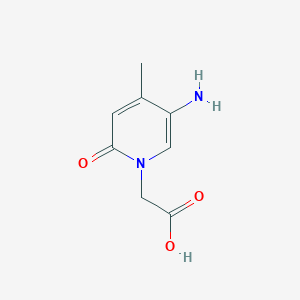
![2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)

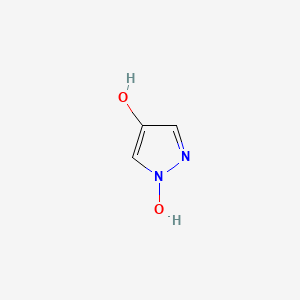
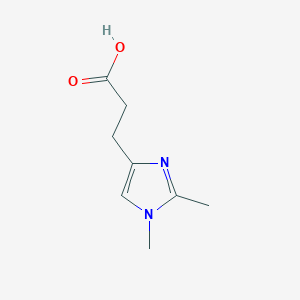
![2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid](/img/structure/B13078031.png)

![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)
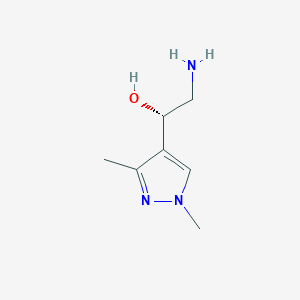
![2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol](/img/structure/B13078061.png)

![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)
